molecular formula C4H2N8 B14372255 5-Amino-3-azido-1,2,4-triazine-6-carbonitrile CAS No. 91459-47-1

5-Amino-3-azido-1,2,4-triazine-6-carbonitrile

Cat. No.: B14372255
CAS No.: 91459-47-1
M. Wt: 162.11 g/mol
InChI Key: XYGXQDVMAIOQKH-UHFFFAOYSA-N
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Description

5-Amino-3-azido-1,2,4-triazine-6-carbonitrile is a heterocyclic compound that contains nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-azido-1,2,4-triazine-6-carbonitrile typically involves the reaction of tetrazolediazonium ion with malonic acid dinitrile and nitroacetonitrile . The reaction conditions often include the use of sodium acetate or sodium carbonate as catalysts . The crystalline compounds formed exist in the amino form, and the facile hydrolysis of the amino and azido groups to azauracils suggests the existence of the imino form in solution .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-azido-1,2,4-triazine-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the azido group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include sodium acetate, sodium carbonate, and various oxidizing or reducing agents . The reaction conditions often involve heating and the use of solvents such as ethanol.

Major Products Formed

The major products formed from these reactions include various derivatives of 1,2,4-triazine, such as 3-azido-5-amino-6-nitro-1,2,4-triazine .

Scientific Research Applications

5-Amino-3-azido-1,2,4-triazine-6-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 5-Amino-3-azido-1,2,4-triazine-6-carbonitrile exerts its effects involves the interaction of its functional groups with molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole rings. The amino group can form hydrogen bonds with biological targets, influencing enzyme activity and other biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-3-azido-1,2,4-triazine-6-carbonitrile is unique due to its specific arrangement of functional groups and its ability to undergo a wide range of chemical reactions. Its high nitrogen content and thermal stability make it particularly valuable for applications in energetic materials and industrial processes .

Properties

CAS No.

91459-47-1

Molecular Formula

C4H2N8

Molecular Weight

162.11 g/mol

IUPAC Name

5-amino-3-azido-1,2,4-triazine-6-carbonitrile

InChI

InChI=1S/C4H2N8/c5-1-2-3(6)8-4(10-9-2)11-12-7/h(H2,6,8,10)

InChI Key

XYGXQDVMAIOQKH-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=C(N=C(N=N1)N=[N+]=[N-])N

Origin of Product

United States

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